(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Fmoc Protection:
Formation of the Amino Acid Backbone: This involves the coupling of the protected amino group with a suitable carboxylic acid derivative.
Introduction of the Chloropyridine Moiety: This step involves the substitution reaction to introduce the chloropyridine group onto the amino acid backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers for the Fmoc protection and coupling steps, as well as the use of high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloropyridine moiety can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromopyridin-4-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloropyridine moiety, in particular, allows for unique interactions with molecular targets that are not possible with other halogenated analogs.
Properties
Molecular Formula |
C23H19ClN2O4 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2R)-3-(2-chloropyridin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28)/t20-/m1/s1 |
InChI Key |
QIUBOGQEEPYLOR-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=NC=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)Cl)C(=O)O |
Origin of Product |
United States |
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